molecular formula C12H14O2S B1361518 S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate CAS No. 93604-41-2

S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate

Cat. No. B1361518
CAS RN: 93604-41-2
M. Wt: 222.31 g/mol
InChI Key: WVNJNUZWWBOEAA-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate is a useful research compound. Its molecular formula is C12H14O2S and its molecular weight is 222.31 g/mol. The purity is usually 95%.
The exact mass of the compound S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93604-41-2

Product Name

S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate

InChI

InChI=1S/C12H14O2S/c13-10-7-4-8-11(10)15-12(14)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2/t10-,11-/m1/s1

InChI Key

WVNJNUZWWBOEAA-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)SC(=O)C2=CC=CC=C2)O

SMILES

C1CC(C(C1)SC(=O)C2=CC=CC=C2)O

Canonical SMILES

C1CC(C(C1)SC(=O)C2=CC=CC=C2)O

Other CAS RN

93604-41-2

Origin of Product

United States

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